molecular formula H4ILiO2 B097094 Lithium iodide dihydrate CAS No. 17023-25-5

Lithium iodide dihydrate

Cat. No.: B097094
CAS No.: 17023-25-5
M. Wt: 169.9 g/mol
InChI Key: UPZGJLYTRBYTLM-UHFFFAOYSA-M
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Description

Lithium iodide dihydrate is a chemical compound composed of lithium, iodine, and water molecules. It is represented by the chemical formula LiI·2H₂O. This compound is known for its high solubility in water and various organic solvents. It appears as a white crystalline solid and is used in various applications, including organic synthesis and as an electrolyte in batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium iodide dihydrate can be synthesized through the neutralization reaction between lithium hydroxide and hydriodic acid. The reaction is as follows: [ \text{LiOH} + \text{HI} \rightarrow \text{LiI} + \text{H₂O} ] The resulting lithium iodide is then crystallized from an aqueous solution to obtain the dihydrate form .

Industrial Production Methods: In industrial settings, lithium iodide is often produced using the neutralization method due to its simplicity and cost-effectiveness. This involves reacting lithium carbonate or lithium hydroxide with hydriodic acid, followed by evaporation and concentration to obtain lithium iodide . Another method involves electrodialysis metathesis, which offers a cleaner production process with lower energy consumption .

Types of Reactions:

    Oxidation: Lithium iodide can undergo oxidation when exposed to air, forming iodine and lithium hydroxide. [ 4\text{LiI} + \text{O₂} \rightarrow 2\text{I₂} + 2\text{Li₂O} ]

    Reduction: Lithium iodide can act as a reducing agent in various chemical reactions.

    Substitution: Lithium iodide is used in nucleophilic substitution reactions, such as the conversion of methyl esters to carboxylic acids. [ \text{RCO₂CH₃} + \text{LiI} \rightarrow \text{RCO₂Li} + \text{CH₃I} ]

Common Reagents and Conditions: Common reagents used with lithium iodide include hydriodic acid, lithium hydroxide, and lithium carbonate. Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products: Major products formed from reactions involving lithium iodide include lithium hydroxide, iodine, and various organic compounds depending on the specific reaction .

Comparison with Similar Compounds

  • Lithium fluoride (LiF)
  • Lithium chloride (LiCl)
  • Lithium bromide (LiBr)
  • Lithium astatide (LiAt)

Comparison: Lithium iodide dihydrate is unique among lithium halides due to its high solubility in water and organic solvents, making it particularly useful in various chemical reactions and applications. Unlike lithium fluoride and lithium chloride, lithium iodide can undergo oxidation to form iodine, which is useful in specific synthetic applications .

Properties

IUPAC Name

lithium;iodide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HI.Li.2H2O/h1H;;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZGJLYTRBYTLM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].O.O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4ILiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635631
Record name Lithium iodide--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17023-25-5
Record name Lithium iodide--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium iodide dihydrate
Reactant of Route 2
Lithium iodide dihydrate
Reactant of Route 3
Lithium iodide dihydrate

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